1,4-Dicyclohexyl-2,5-diiodobenzene

Description

General Context and Significance of Polyhalogenated Benzene (B151609) Derivatives

Polyhalogenated benzene derivatives are a class of aromatic compounds that feature multiple halogen atoms attached to a benzene ring. These structures are of significant interest in modern chemical research due to their versatile reactivity and wide-ranging applications. The identity and position of the halogen substituents on the benzene core profoundly influence the molecule's electronic properties, steric hindrance, and reactivity, making them valuable building blocks in organic synthesis.

A primary application of polyhalogenated benzenes is in transition-metal-catalyzed cross-coupling reactions. thieme-connect.com These reactions, which include well-known transformations like the Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the selective formation of carbon-carbon and carbon-heteroatom bonds. The differing reactivity of various halogens (I > Br > Cl) enables site-selective functionalization, where one halogen can be reacted while others remain intact for subsequent transformations. thieme-connect.com This selectivity is crucial for the controlled, step-wise synthesis of complex, highly substituted aromatic systems.

The utility of these compounds extends to materials science, where polyhalogenated arenes serve as key intermediates in the synthesis of conjugated polymers and organic electronic materials. For instance, derivatives like 1,4-dibromo-2,5-diiodobenzene (B1312432) are used to create polymers for organic photovoltaic cells and as precursors for materials in organic electroluminescence devices. chemicalbook.com Furthermore, the presence of multiple halogen atoms, particularly iodine, allows for the formation of specific non-covalent interactions known as halogen bonds. acs.org This interaction, where the halogen acts as an electrophilic species, is increasingly exploited in crystal engineering and supramolecular chemistry to control the self-assembly of molecules in the solid state. acs.org

Positioning of 1,4-Dicyclohexyl-2,5-diiodobenzene within Contemporary Aromatic Chemistry

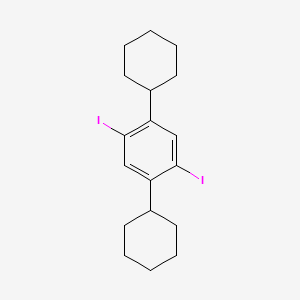

Within the broad class of polyhalogenated arenes, this compound stands out as a highly functionalized and sterically hindered building block. Its structure is characterized by a central benzene ring substituted with two iodine atoms at the 2 and 5 positions and two bulky cyclohexyl groups at the 1 and 4 positions. This specific arrangement of substituents dictates its role and potential applications in contemporary aromatic chemistry.

The two iodine atoms are the primary reactive sites, making the molecule an ideal substrate for sequential cross-coupling reactions. The carbon-iodine bond is the most reactive among the halogens, allowing for coupling reactions to occur under mild conditions. This enables the introduction of two different functional groups at the 2 and 5 positions, leading to the synthesis of complex, non-symmetric aromatic structures that would be difficult to access through other routes.

The cyclohexyl groups, on the other hand, are primarily "spectator" groups that modify the physical properties of the molecule. Their large, non-polar nature significantly increases the solubility of the compound and its derivatives in common organic solvents. This is a critical feature for its application in solution-processed organic electronics, where good solubility is required for fabricating thin films. The steric bulk of the cyclohexyl groups can also influence the final conformation of polymers or large molecules derived from this compound, potentially preventing aggregation and influencing the material's electronic and photophysical properties.

Therefore, this compound is positioned as a specialized building block for the synthesis of advanced materials. Its combination of reactive iodine sites and bulky, solubilizing cyclohexyl groups makes it a valuable precursor for creating liquid crystals, organic light-emitting diodes (OLEDs), and active materials for organic field-effect transistors (OFETs) and organic solar cells.

Chemical Data for this compound

| Property | Value | Reference |

| CAS Number | 236407-24-2 | sigmaaldrich.com |

| Molecular Formula | C₁₈H₂₄I₂ | sigmaaldrich.com |

| Molecular Weight | 494.19 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 184-186 °C | sigmaaldrich.com |

| InChI Key | VASMITRTCQRQGE-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES String | Ic1cc(C2CCCCC2)c(I)cc1C3CCCCC3 | sigmaaldrich.com |

Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 495.00405 | 176.1 |

| [M+Na]⁺ | 516.98599 | 164.6 |

| [M-H]⁻ | 492.98949 | 169.8 |

| [M+NH₄]⁺ | 512.03059 | 180.8 |

| [M+K]⁺ | 532.95993 | 172.0 |

| Data obtained from computational predictions. uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dicyclohexyl-2,5-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24I2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h11-14H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASMITRTCQRQGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC(=C(C=C2I)C3CCCCC3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584520 | |

| Record name | 2~2~,2~5~-Diiodo-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,3~1~,3~2~,3~3~,3~4~,3~5~,3~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

236407-24-2 | |

| Record name | 2~2~,2~5~-Diiodo-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,3~1~,3~2~,3~3~,3~4~,3~5~,3~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dicyclohexyl-2,5-diiodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Single-Crystal X-ray Diffraction Studies of 1,4-Dicyclohexyl-2,5-diiodobenzene and Related Structures

Single-crystal X-ray diffraction is a powerful technique that determines the precise arrangement of atoms within a crystal, providing data on bond lengths, angles, and crystal packing. nih.gov While a specific study for this compound is not available in the reviewed literature, analysis of closely related di-substituted iodobenzene (B50100) derivatives provides a strong basis for understanding its structural characteristics.

The molecular conformation of this compound is largely defined by the orientation of the cyclohexyl and iodo substituents relative to the central benzene (B151609) ring. In analogous structures, such as 1,4-bis(hexyloxy)-2,5-diiodobenzene (B122376), the molecule possesses a center of symmetry located at the center of the aromatic ring. nih.gov It is highly probable that this compound also exhibits this centrosymmetric nature.

Table 1: Selected Torsion Angles and Dihedral Angles in a Related Structure Data for 1,4-bis(hexyloxy)-2,5-diiodobenzene

| Parameter | Value |

| O1—C1'—C2'—C3' Torsion Angle | 55.8 (5)° |

| Dihedral Angle between Alkyl Chain Mean Plane and Benzene Ring | 50.3 (3)° |

This data is for an analogous compound and is presented to illustrate the types of stereochemical features determined by X-ray diffraction. nih.gov

The arrangement of molecules in the solid state is dictated by intermolecular forces. In halogenated aromatic compounds, interactions involving the halogen atoms are often significant. However, in the crystal structure of 1,4-bis(hexyloxy)-2,5-diiodobenzene, no significant iodine-iodine interactions are observed. nih.gov Instead, the packing is governed by C—H···π interactions, which link symmetry-related molecules into a two-dimensional network. nih.gov Given the presence of bulky cyclohexyl groups in this compound, similar C—H···π interactions are likely to play a crucial role in its solid-state packing.

In contrast, the bromo-analogue, 1,4-dibromo-2,5-bis(hexyloxy)benzene, exhibits Br···Br interactions with a distance of 3.410 (3) Å, which contributes to the formation of a one-dimensional chain structure. researchgate.netresearchgate.net The difference in packing between the iodo and bromo analogues highlights the subtle interplay of intermolecular forces in determining the final crystal structure.

Structural disorder, where atoms or groups of atoms occupy multiple positions within the crystal lattice, can occur in molecules with flexible substituents. For example, in the structure of 4-(2,5-dihexyloxyphenyl)benzoic acid, one of the n-hexyl chains exhibits disorder. researchgate.net The cyclohexyl groups in this compound have multiple possible conformations (e.g., chair, boat), which could potentially lead to conformational disorder in the solid state.

Phase transitions, or changes in the crystal packing with temperature, can also be investigated. In some 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives, different polymorphs (triclinic and orthorhombic) have been identified, which have essentially identical molecular structures but differ in their packing interactions. mdpi.com While no specific studies on disorder or phase transitions for this compound were found, these phenomena are important considerations in the full structural characterization of such molecules.

Solution and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in both solution and the solid state. It provides detailed information about the chemical environment of individual atoms.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra, especially for substituted aromatic compounds. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful as it shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). youtube.com

For this compound, an HMBC spectrum would be instrumental in confirming the substitution pattern. For example, the aromatic protons would show a correlation to the iodinated carbons (³JCH) and the cyclohexyl-substituted carbons (²JCH). Similarly, the protons on the cyclohexyl ring that are directly attached to the benzene ring would show correlations to the aromatic carbons. These long-range correlations provide definitive evidence for the connectivity of the molecular framework.

While a specific HMBC spectrum for this compound is not available, the ¹H and ¹³C NMR data for the related compound 1,4-bis(hexyloxy)-2,5-diiodobenzene shows the distinct chemical shifts for the aromatic and alkyl protons and carbons, which would be the basis for a 2D NMR analysis. nih.gov

Table 2: ¹H and ¹³C NMR Chemical Shifts for a Related Structure Data for 1,4-bis(hexyloxy)-2,5-diiodobenzene in CDCl₃

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic C-H | 7.17 (s, 2H) | 122.7 |

| Aromatic C-I | - | 86.3 |

| Aromatic C-O | - | 152.8 |

| O-CH₂ | 3.93 (t, 4H) | 70.3 |

| O-CH₂-CH₂ | 1.80 (quint, 4H) | 29.1 |

| -(CH₂)₃-CH₃ | 1.50-1.35 (m, 12H) | 31.4, 25.7, 22.6 |

| -CH₃ | 0.91 (t, 6H) | 14.0 |

This data is for an analogous compound and illustrates the type of information obtained from 1D NMR that would be further resolved using 2D techniques. nih.gov

Solid-state NMR (ssNMR) provides structural information on materials in their solid form, offering insights that are complementary to X-ray diffraction. Multinuclear ssNMR, including ¹³C and potentially ¹²⁷I, can probe the local environment and dynamics of the atoms in this compound.

¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR experiments would reveal the number of crystallographically inequivalent carbon atoms in the unit cell, which can be compared with the X-ray diffraction data. Differences in chemical shifts between the solution and solid-state spectra can indicate the effects of crystal packing on the electronic structure. Furthermore, ssNMR can be used to study molecular dynamics, such as the rotation of the cyclohexyl rings, over a wide range of timescales. While specific ssNMR data for this compound is not documented in the searched literature, its application to related di-substituted benzenes has been crucial for understanding their solid-state structure and properties. researchgate.netresearchgate.net

Isotopic Labeling Strategies for Enhanced Spectroscopic Resolution

Isotopic labeling is a powerful technique used to simplify complex spectra and unambiguously assign signals to specific atoms or functional groups within a molecule. wikipedia.org By selectively replacing an atom with one of its heavier, stable isotopes—such as replacing hydrogen (¹H) with deuterium (B1214612) (²H), or carbon-12 (¹²C) with carbon-13 (¹³C)—researchers can induce characteristic shifts in spectroscopic data. wikipedia.orgnumberanalytics.com This method is invaluable for overcoming signal overlap in techniques like Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy. numberanalytics.comnih.gov

In the context of this compound, while specific studies employing isotopic labeling on this exact compound are not prominently documented, the strategy remains highly applicable. For instance, selective deuteration of the cyclohexyl rings or the benzene ring would provide significant advantages:

NMR Spectroscopy: Replacing specific protons with deuterium would cause the corresponding signals to disappear from the ¹H NMR spectrum, simplifying peak multiplicity and aiding in the definitive assignment of neighboring proton signals. sigmaaldrich.com

Vibrational Spectroscopy (IR and Raman): The increased mass of deuterium profoundly affects the vibrational frequencies of C-D bonds compared to C-H bonds. This shifts the C-D stretching and bending modes to a lower frequency region of the spectrum, often called the "silent region" (approx. 1900–2400 cm⁻¹), where interference from other vibrational modes is minimal. bohrium.comnih.gov This allows for the clear identification and analysis of vibrations originating from specific, labeled parts of the molecule, which is particularly useful for studying conformational dynamics. bohrium.comrsc.orgresearchgate.net

The application of isotopic labeling, particularly with deuterium, has been shown to be effective in the structural analysis of complex molecules containing substituted aromatic rings, helping to assign vibrational modes in both Raman and IR spectra. rsc.orgnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Fingerprinting

For this compound, IR and Raman spectra would reveal key structural features:

Cyclohexyl Group Vibrations: Strong C-H stretching bands from the saturated cyclohexyl rings are expected just below 3000 cm⁻¹. CH₂ bending (scissoring) vibrations typically appear in the 1440-1480 cm⁻¹ range.

Aromatic Ring Vibrations: The aromatic C-H stretching vibrations are anticipated to appear at wavenumbers above 3000 cm⁻¹. Characteristic aromatic C=C stretching vibrations occur in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also diagnostic; for a 1,2,4,5-tetrasubstituted benzene ring, a strong absorption band is expected in the 860-790 cm⁻¹ range. spectroscopyonline.com

Carbon-Iodine Vibrations: The C-I stretching vibration is expected at low frequencies, typically in the range of 400-600 cm⁻¹. The presence of two C-I bonds may lead to symmetric and asymmetric stretching modes, which can be observed in the Raman and IR spectra, respectively. Studies on similar halogenated compounds show that the C-I stretching band can be a sensitive probe of intermolecular interactions. researchgate.net

The combination of IR and Raman spectroscopy provides a comprehensive conformational fingerprint, as the relative intensities of certain peaks can shift with changes in molecular symmetry and conformation. researchgate.netdocumentsdelivered.com

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H | Stretching | > 3000 | IR, Raman |

| Cyclohexyl C-H | Stretching | < 3000 | IR, Raman |

| Aromatic C=C | Stretching | 1450 - 1600 | IR, Raman |

| Cyclohexyl CH₂ | Bending (Scissoring) | ~1450 | IR |

| Aromatic C-H | Out-of-plane Bending | 860 - 790 | IR |

| Carbon-Iodine (C-I) | Stretching | 400 - 600 | IR, Raman |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. libretexts.org Unlike low-resolution mass spectrometry which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can measure m/z values to several decimal places. sydney.edu.aulibretexts.org This high accuracy is possible because the exact mass of an atom is not an integer value (except for ¹²C, which is defined as 12.0000 amu). libretexts.org By measuring the exact mass of the molecular ion, HRMS can provide an unambiguous molecular formula, distinguishing it from other formulas that have the same nominal mass. libretexts.orgnews-medical.net

For this compound (C₁₈H₂₄I₂), HRMS would confirm its molecular formula by matching the experimentally measured mass of the molecular ion [M]⁺• to the calculated exact mass of 494.0070 Da.

In addition to formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. chemguide.co.ukwikipedia.org When the molecular ion is formed, it becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk For this compound, several fragmentation pathways can be predicted:

Loss of Iodine: A common fragmentation for halogenated compounds is the cleavage of the carbon-halogen bond. This would result in a prominent peak corresponding to the loss of an iodine radical ([M-I]⁺), with an m/z of approximately 367.

Loss of a Cyclohexyl Group: Cleavage of the bond between the aromatic ring and a cyclohexyl substituent (alpha-cleavage) would lead to the loss of a cyclohexyl radical (•C₆H₁₁), resulting in a fragment ion at m/z 411.

Benzylic Cleavage and Tropylium (B1234903) Ion Formation: Aromatic compounds with alkyl substituents often show a characteristic peak at m/z 91. whitman.eduyoutube.com This is due to cleavage of the bond beta to the aromatic ring, followed by rearrangement to form the highly stable tropylium cation (C₇H₇⁺). whitman.eduyoutube.com

Fragmentation of the Cyclohexyl Ring: The cyclohexyl group itself can fragment, typically through the loss of neutral molecules like ethene (C₂H₄, 28 Da). thieme-connect.de

Aromatic Ring Fragments: Cleavage can also produce ions corresponding to the substituted benzene ring itself or fragments thereof, such as the C₆H₅⁺ ion at m/z 77. whitman.edu

The analysis of these fragmentation pathways provides a detailed map of the molecule's connectivity and confirms the identity of its structural components. libretexts.orgslideshare.net

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Description | Proposed Formula | Approximate m/z |

| Molecular Ion | [C₁₈H₂₄I₂]⁺• | 494 |

| Loss of Iodine | [C₁₈H₂₄I]⁺ | 367 |

| Loss of Cyclohexyl | [C₁₂H₁₃I₂]⁺ | 411 |

| Loss of Iodine and Cyclohexyl | [C₁₂H₁₃I]⁺ | 284 |

| Tropylium Ion | [C₇H₇]⁺ | 91 |

| Phenyl Cation | [C₆H₅]⁺ | 77 |

| Cyclohexyl Cation | [C₆H₁₁]⁺ | 83 |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,4-dicyclohexyl-2,5-diiodobenzene, these calculations would provide a foundational understanding of its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) would be the primary method to determine the most stable three-dimensional arrangement of atoms (ground state geometry) and the associated energy of this compound. This involves optimizing the molecular structure to find the lowest energy conformation. The calculations would likely explore the various possible orientations of the two cyclohexyl rings relative to the central diiodobenzene core. The resulting energetic data would reveal the most probable conformations of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability and electronic excitation properties. For this compound, this analysis would pinpoint the likely sites for electrophilic and nucleophilic attack and provide insights into its potential use in electronic materials.

A hypothetical data table for such an analysis, based on typical values for similar aromatic compounds, might look like this:

| Parameter | Hypothetical Value (eV) | Implication |

| HOMO Energy | -6.5 | Indicates electron-donating capability |

| LUMO Energy | -1.2 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 | Suggests high kinetic stability |

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which are invaluable for identifying and characterizing the compound experimentally.

Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms in this compound. These predicted spectra, when compared with experimentally obtained NMR data, serve as a powerful tool for structural confirmation. The calculations would account for the influence of the iodine atoms and the conformational flexibility of the cyclohexyl rings on the chemical shifts of the different nuclei.

A hypothetical comparison of predicted versus experimental chemical shifts could be presented as follows:

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C1 (ipso-I) | 100.5 | 99.8 |

| C2 (ipso-Cyclohexyl) | 150.2 | 149.5 |

| C3 (aromatic-H) | 135.8 | 135.1 |

| C1' (cyclohexyl) | 45.3 | 44.7 |

Computational chemistry can also simulate the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. Each peak in the vibrational spectrum corresponds to a specific mode of atomic motion within the molecule. This analysis would help in identifying the characteristic vibrational modes associated with the C-I, C-H, and C-C bonds and the benzene (B151609) ring, further aiding in the experimental characterization of this compound.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time. These simulations would provide a detailed picture of the conformational landscape, showing how the cyclohexyl rings rotate and flex. Furthermore, by simulating multiple molecules, MD can shed light on the nature and strength of intermolecular interactions, which are crucial for understanding the bulk properties of the material, such as its crystal packing and melting point.

Modeling of Non-Covalent Interactions, Including Halogen Bonding and Aromatic Interactions

Computational and theoretical investigations into this compound have been instrumental in understanding its molecular properties and its propensity to form structured supramolecular assemblies. The modeling of non-covalent interactions, particularly halogen bonding and aromatic interactions, is crucial for predicting the behavior of this compound in various chemical environments.

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. mdpi.com This phenomenon is attributed to the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the halogen atom, opposite to the covalent bond. mdpi.comnih.gov In the case of this compound, the two iodine atoms are the primary sites for halogen bond formation.

The electrophilic nature of the iodine atoms in this compound is central to its ability to act as a halogen bond donor. This electrophilicity is quantified by the concept of the σ-hole, a region of positive electrostatic potential on the iodine atom along the extension of the C-I covalent bond. iaea.org The magnitude of the σ-hole, often denoted as VS,max, is a key determinant of the strength of the subsequent halogen bond. nih.gov

The presence of substituents on the benzene ring significantly influences the depth of the σ-hole. nih.gov Electron-withdrawing groups tend to deepen the σ-hole, making the halogen atom a stronger halogen bond donor, while electron-donating groups have the opposite effect. nih.govresearchgate.net In this compound, the cyclohexyl groups are generally considered to be weakly electron-donating. This would suggest that the σ-holes on the iodine atoms are slightly less positive compared to those in unsubstituted 1,4-diiodobenzene.

Quantum chemical calculations are essential for the precise characterization of these σ-holes. These calculations can provide a detailed map of the electrostatic potential surface of the molecule, highlighting the location and magnitude of the electrophilic regions on the iodine atoms. While specific VS,max values for this compound are not prominently available in the literature, studies on substituted iodobenzenes provide a strong basis for understanding the expected electronic characteristics. For instance, research on various substituted iodobenzenes has shown a clear correlation between the electron-donating or electron-withdrawing nature of the substituent and the calculated VS,max on the iodine atom. nih.govacs.org

Table 1: Influence of Substituents on the Maximum Electrostatic Potential (VS,max) of the σ-hole on Iodine in Substituted Iodobenzenes

| Substituent (R) in R-C₆H₄-I | Position | Character | Effect on VS,max |

|---|---|---|---|

| -NO₂ | para | Strongly Electron-Withdrawing | Increases VS,max significantly |

| -CN | para | Electron-Withdrawing | Increases VS,max |

| -H | - | Reference | Baseline VS,max |

| -CH₃ | para | Weakly Electron-Donating | Decreases VS,max slightly |

| -NH₂ | para | Strongly Electron-Donating | Decreases VS,max significantly |

This table is illustrative and based on general principles of substituent effects on halogen bonding as detailed in the literature. nih.govresearchgate.net

The formation of supramolecular assemblies from this compound monomers is driven by the energetic stabilization afforded by non-covalent interactions, primarily halogen bonds. The strength of these halogen bonds can be quantified through computational methods, typically by calculating the interaction energy between two or more interacting molecules. These calculations often involve sophisticated theoretical models that can dissect the interaction energy into various components, such as electrostatic, dispersion, and induction forces. researchgate.net

Studies on related diiodobenzene derivatives have shown that halogen bond energies can range from a few to several kcal/mol, a range comparable to that of hydrogen bonds. nih.govdntb.gov.ua For example, the interaction energy of the halogen bond between iodobenzene (B50100) and ammonia (B1221849) has been calculated to be in the range of 3.3 to 5.5 kcal/mol, depending on the substituents on the phenyl ring. nih.govresearchgate.net

Table 2: Calculated Halogen Bond Interaction Energies for Selected Iodobenzene Derivatives

| Halogen Bond Donor | Halogen Bond Acceptor | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Iodobenzene | Ammonia (NH₃) | ~ -3.3 to -5.5 |

| Pentafluoroiodobenzene | Pyridine | ~ -7.0 |

| 1,4-Diiodotetrafluorobenzene | Quinuclidine | ~ -7.5 |

Data in this table is sourced from computational studies on various iodobenzene derivatives to illustrate the typical range of halogen bond energies. nih.govdntb.gov.ua The exact energies for this compound would require specific calculations.

In-Depth Scientific Analysis of this compound Remains Limited

A thorough review of available scientific literature reveals a significant gap in the detailed study of the chemical compound this compound. While the foundational principles of its potential chemical behavior can be inferred from related structures, specific experimental data on its intermolecular interactions and supramolecular chemistry are not presently available in published research. Consequently, a detailed analysis as requested cannot be furnished.

The fields of supramolecular chemistry and crystal engineering heavily rely on specific experimental data, such as that obtained from single-crystal X-ray diffraction, to understand the intricate forces that govern how molecules arrange themselves in the solid state. For this compound, this foundational data appears to be absent from the current body of scientific literature.

While general principles of intermolecular forces are well-established for analogous compounds, the direct application of these principles to this compound without specific experimental validation would be speculative. The unique steric and electronic properties imparted by the cyclohexyl substituents are expected to significantly influence its solid-state architecture in ways that cannot be precisely determined without dedicated study.

Further research, including the synthesis and crystallographic analysis of this compound and its potential co-crystals, is required to provide the scientifically accurate and detailed findings necessary to fully characterize its properties.

Intermolecular Interactions and Supramolecular Chemistry

Self-Assembly Processes in Solution and at Interfaces

The self-assembly of 1,4-Dicyclohexyl-2,5-diiodobenzene is a subject of scientific interest due to the molecule's unique structural characteristics, which include a planar aromatic core functionalized with two iodine atoms and two bulky cyclohexyl groups. These features suggest the potential for complex intermolecular interactions that can drive the formation of ordered supramolecular structures both in solution and at various interfaces. The interplay between halogen bonding, van der Waals forces, and steric hindrance dictates the nature and stability of the resulting assemblies.

In solution, the self-assembly of this compound is expected to be concentration and solvent-dependent. At low concentrations in suitable solvents, the molecules are likely to exist as discrete, solvated entities. As the concentration increases, intermolecular interactions become more significant. The primary driving force for self-assembly is the formation of halogen bonds between the iodine atoms of one molecule and the electron-rich regions of another. The iodine atoms on the benzene (B151609) ring possess a region of positive electrostatic potential, known as a σ-hole, which can interact favorably with nucleophilic sites.

At interfaces, such as the solid-liquid or solid-gas interface, this compound is anticipated to form highly ordered two-dimensional structures. When deposited on a solid substrate, the molecules can arrange themselves into well-defined monolayers or thin films. The structure of these surface-confined assemblies is a result of the balance between molecule-molecule interactions and molecule-substrate interactions.

Techniques such as scanning tunneling microscopy (STM) would be instrumental in visualizing the self-assembled structures at the atomic or molecular level. On an appropriate substrate, it is conceivable that the molecules would form ordered patterns driven by a combination of halogen bonding between the iodine atoms and van der Waals interactions between the interdigitated cyclohexyl groups. The resulting two-dimensional lattice would be characterized by specific unit cell parameters, which would be directly measurable from STM images.

The nature of the substrate would significantly influence the self-assembly. On an inert substrate like highly oriented pyrolytic graphite (B72142) (HOPG), the molecule-molecule interactions would dominate, leading to self-assembled structures primarily governed by the intrinsic properties of the compound. On more reactive surfaces, the molecule-substrate interactions could play a more directive role, potentially leading to different packing arrangements or even covalent bond formation under certain conditions.

Applications in Advanced Functional Materials and Organic Synthesis

A Precursor in the Realm of Polymer Chemistry and Organic Electronic Materials

The presence of two iodine atoms on the benzene (B151609) ring makes 1,4-Dicyclohexyl-2,5-diiodobenzene an ideal monomer for various cross-coupling reactions, which are fundamental to the synthesis of advanced polymers. The bulky dicyclohexyl groups, in turn, can enhance the solubility and influence the solid-state packing of the resulting materials, properties that are crucial for their application in electronic devices.

Crafting Conjugated Polymers and Oligomers for Electronic Devices

Conjugated polymers and oligomers are the cornerstone of modern organic electronics, finding use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The synthesis of these materials often relies on the palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to create extended π-conjugated systems.

This compound serves as a key monomer in these polymerization reactions. The carbon-iodine bonds are highly reactive towards common organometallic reagents used in these couplings. For instance, in a typical Suzuki coupling reaction, it can be reacted with a diboronic acid or ester derivative of another aromatic compound in the presence of a palladium catalyst and a base. This process leads to the formation of new carbon-carbon bonds, extending the polymer chain and creating a conjugated backbone.

Similarly, in Sonogashira coupling reactions, This compound can be coupled with terminal alkynes, introducing triple bonds into the polymer backbone. This is a powerful method for tuning the electronic and optical properties of the resulting materials. The general schemes for these polymerizations are depicted below:

Table 1: Polymerization Reactions Utilizing this compound

| Reaction Type | Co-monomer | Catalyst System | Resulting Polymer Structure |

| Suzuki Coupling | Aryl-diboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Alternating copolymer with aryl units |

| Sonogashira Coupling | Diethynyl-aryl compound | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base (e.g., NEt₃) | Polymer with alternating aryl and ethynyl (B1212043) units |

The specific structure of the co-monomer can be varied to fine-tune the properties of the final polymer, such as its band gap, charge carrier mobility, and absorption spectrum, making it suitable for different electronic applications.

Integration into Organic Semiconductors and Optoelectronic Systems

The polymers and oligomers synthesized from This compound are integral components of organic semiconductors. The cyclohexyl substituents can play a crucial role in improving the processability of these often-rigid polymers, allowing them to be deposited from solution to form thin films. This is a significant advantage for the fabrication of large-area and flexible electronic devices.

Furthermore, the steric bulk of the cyclohexyl groups can influence the intermolecular packing of the polymer chains in the solid state. This can disrupt excessive π-π stacking, which can sometimes lead to quenching of fluorescence, a desirable property for materials used in OLEDs. Conversely, controlled solid-state organization can facilitate efficient charge transport, which is critical for high-performance OFETs and OPVs. The ability to control these solid-state properties through molecular design is a key area of research in organic electronics.

An Advanced Synthetic Reagent and Building Block in Complex Organic Synthesis

Beyond polymer science, the unique reactivity of This compound makes it a valuable tool for synthetic organic chemists aiming to construct complex molecular architectures.

A Di-aryne Equivalent in Sequential Cross-Coupling Reactions

The two iodine atoms on the benzene ring can be sequentially functionalized, allowing for the controlled, stepwise construction of highly substituted aromatic compounds. More intriguingly, This compound can serve as a precursor to a di-aryne species. Arynes are highly reactive intermediates that can undergo a variety of cycloaddition reactions.

The generation of an aryne from an aryl halide typically involves treatment with a strong base. In the case of This compound , it is conceivable that under specific conditions, a mono-aryne could be generated, which could then be trapped by a suitable diene in a Diels-Alder reaction. Subsequent generation of a second aryne moiety at the remaining iodo-substituted position would open up possibilities for tandem or sequential cycloaddition reactions, leading to complex polycyclic systems. This potential for di-aryne chemistry makes it a powerful synthon for accessing molecular frameworks that would be difficult to synthesize through other means.

A Gateway to Highly Substituted Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules with interesting electronic and photophysical properties. The ability to synthesize highly substituted and functionalized PAHs is of great interest for materials science and medicinal chemistry. This compound can be used as a starting material for the synthesis of such complex PAHs.

Through a series of cross-coupling reactions, various aromatic and other functional groups can be introduced at the iodo-positions. For example, a double Suzuki or Sonogashira coupling could be used to attach large aromatic fragments. Subsequent intramolecular cyclization reactions, such as photochemical cyclization or Scholl reactions, could then be employed to form the final polycyclic aromatic system. The dicyclohexyl groups would remain as substituents on the final PAH, influencing its solubility and other physical properties.

A Precursor for Further Functionalization through Carbon-Halogen Bond Reactivity

The carbon-iodine bond is one of the weaker carbon-halogen bonds, making it particularly amenable to a wide range of chemical transformations. This reactivity allows This compound to be a versatile precursor for the introduction of a variety of functional groups.

Besides the cross-coupling reactions mentioned earlier, the iodine atoms can be replaced with other functional groups through nucleophilic aromatic substitution (under certain conditions), or converted to organolithium or Grignard reagents. These reactive intermediates can then be quenched with a wide array of electrophiles to introduce functionalities such as carboxyl groups, aldehydes, and other carbon or heteroatom-based substituents. This high degree of functional group tolerance and reactivity makes This compound a valuable starting point for the synthesis of a diverse library of complex organic molecules.

Development of Radiopaque Materials for Biomedical Applications (Focus on Material Synthesis)

The quest for advanced biomedical materials with inherent radiopacity has led researchers to explore the incorporation of heavy atoms into polymer backbones. Iodine, with its high atomic number, is an excellent candidate for imparting X-ray attenuation properties to otherwise radiolucent polymeric devices. The synthesis of such materials often involves the strategic placement of iodine-containing monomers into polymer chains. While direct studies on the use of this compound in this specific application are not extensively documented, the principles of material synthesis in this field strongly suggest its potential as a valuable monomer.

The general approach to creating radiopaque polymers involves the polymerization of monomers that contain iodine atoms. These can be either vinyl monomers for addition polymerization or, more relevant to the structure of this compound, used in condensation polymerization or as a cross-linking agent. For instance, iodinated polyesters have been successfully synthesized to enhance X-ray contrast for biomedical imaging. nih.gov In these syntheses, iodinated diols or diacids are copolymerized with non-iodinated counterparts to achieve a desired balance of mechanical properties and radiopacity.

The synthesis of poly(organophosphazenes) with iodinated side groups is another example of creating radiopaque biomaterials. rsc.org These polymers, which can be designed to be either biostable or bioerodible, have demonstrated significant opacity to X-rays compared to their non-iodinated counterparts. rsc.org The incorporation of iodine-containing side chains, such as 4-iodophenoxy groups, onto a phosphazene backbone illustrates a versatile method for developing these advanced materials. rsc.org

Given its structure, this compound could serve as a key building block in the synthesis of radiopaque polymers. The two iodine atoms provide significant X-ray contrast. The dicyclohexyl groups, being bulky and non-polar, would influence the physical and mechanical properties of the resulting polymer, such as its solubility, thermal stability, and chain packing. The synthesis would likely involve a cross-coupling reaction, such as a Sonogashira or Suzuki coupling, where the iodine atoms act as leaving groups, allowing for the incorporation of the dicyclohexyl-diiodobenzene unit into a polymer chain. This approach would create a polymer with intrinsic radiopacity, eliminating the need for radiopaque fillers that can sometimes compromise the mechanical integrity of the material.

The table below outlines a hypothetical synthetic approach for a radiopaque polyester (B1180765) utilizing a derivative of this compound.

Table 1: Hypothetical Synthesis of a Radiopaque Polyester

| Step | Description | Reactants | Potential Product |

|---|---|---|---|

| 1 | Functionalization | This compound, Propargyl alcohol | 1,4-Dicyclohexyl-2,5-bis((3-hydroxyprop-1-yn-1-yl))benzene |

Chiral Applications: Potential for Ligand Development and Asymmetric Synthesis (Implied by general trends in organometallics)

The field of asymmetric synthesis heavily relies on the development of chiral ligands that can effectively control the stereochemical outcome of a chemical reaction. C2-symmetric ligands are a particularly successful class of chiral auxiliaries, often leading to high levels of enantioselectivity in a wide range of transformations. nih.gov The rigid and well-defined geometry of these ligands creates a chiral environment around a metal center, which in turn directs the approach of the reactants.

While specific applications of this compound in chiral ligand synthesis are not yet reported, its molecular architecture makes it an intriguing candidate for the development of novel C2-symmetric ligands. The 1,4-disubstituted benzene core provides a rigid scaffold, and the presence of two iodine atoms at the 2 and 5 positions offers reactive handles for the introduction of chiral moieties.

A common strategy in the design of C2-symmetric ligands involves the functionalization of a symmetric aromatic core. For example, chiral N,N'-dioxides derived from chiral amino acids have been shown to be effective ligands and organocatalysts for various asymmetric reactions. researchgate.net Similarly, C2-symmetric bipyrrolidine structures have been successfully employed as organocatalysts for asymmetric Diels-Alder reactions. researchgate.net

Following these general trends, this compound could be envisioned as a precursor to a new family of chiral ligands. The iodine atoms could be substituted with chiral phosphorus, nitrogen, or oxygen-containing groups via cross-coupling reactions. The bulky dicyclohexyl groups would likely play a crucial role in defining the steric environment of the resulting metal complex, potentially leading to high levels of stereocontrol.

For instance, a Sonogashira coupling reaction could be employed to attach chiral propargyl alcohols to the diiodobenzene core. Subsequent coordination to a metal center would generate a chiral catalyst. Alternatively, the iodine atoms could be replaced with chiral phosphine (B1218219) groups through a metal-catalyzed P-C bond formation, yielding a C2-symmetric diphosphine ligand. Such ligands are highly sought after for asymmetric hydrogenation and other transition metal-catalyzed reactions.

The potential of this compound is further underscored by the successful use of other C2-symmetric systems in organocatalysis, where the proximity of two catalytic units on a symmetric scaffold can lead to synergistic effects and the formation of a well-defined chiral pocket. nih.gov

The table below illustrates a potential synthetic route to a C2-symmetric diphosphine ligand derived from this compound.

Table 2: Potential Synthesis of a C2-Symmetric Diphosphine Ligand

| Step | Description | Reactants | Potential Product |

|---|---|---|---|

| 1 | Lithiation | This compound, n-Butyllithium | 1,4-Dicyclohexyl-2,5-dilithiobenzene |

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Research Avenues

While specific academic literature on 1,4-dicyclohexyl-2,5-diiodobenzene is not extensively documented, its structural motifs suggest significant potential for scholarly contributions, primarily as a versatile building block in organic synthesis and materials science. The presence of two iodine atoms in a 1,4-relationship on the benzene (B151609) ring makes it an ideal candidate for various cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. These reactions are foundational in the construction of conjugated polymers and oligomers, which are the cornerstone of organic electronics. The bulky cyclohexyl substituents are expected to impart unique solubility and morphological characteristics to any resulting materials, a crucial factor in the processability and performance of organic semiconductors and light-emitting diodes.

Furthermore, the carbon-iodine bonds in this compound are precursors for the synthesis of hypervalent iodine reagents. Sterically hindered diiodobenzenes are known to form stable di-hypervalent iodine compounds. rsc.org These reagents are of increasing interest due to their applications as recyclable, environmentally benign oxidizing agents and as Lewis acids in catalysis. rsc.org Research into the synthesis and reactivity of hypervalent iodine species derived from this compound could open new avenues in green chemistry and catalysis.

Future research should focus on systematically exploring the utility of this compound in polymerization reactions to create novel materials with tailored electronic and physical properties. Investigating its role as a precursor to new hypervalent iodine reagents could also yield significant academic contributions, expanding the toolkit of synthetic chemists.

Emerging Directions in the Chemistry of Polyiodinated Cyclohexyl-Substituted Arenes

The chemistry of polyiodinated arenes, particularly those bearing bulky substituents like cyclohexyl groups, is a burgeoning field with several exciting research directions. A key area of interest lies in the realm of supramolecular chemistry and crystal engineering. The directional nature of halogen bonding, a non-covalent interaction involving halogen atoms, can be exploited to construct well-defined supramolecular architectures. The iodine atoms in this compound can act as effective halogen bond donors, while the cyclohexyl groups can control the steric environment and influence the packing of molecules in the solid state. This could lead to the design of novel crystalline materials with interesting properties, such as inclusion capabilities or specific electronic characteristics.

Another emerging trend is the use of such compounds in the synthesis of porous organic polymers and metal-organic frameworks (MOFs). The rigid and well-defined geometry of this compound makes it an attractive building block for creating materials with high surface areas and tunable pore sizes, which are valuable for applications in gas storage, separation, and catalysis.

Furthermore, the influence of bulky substituents on the reactivity and properties of the aromatic core is a subject of ongoing investigation. The steric hindrance provided by the cyclohexyl groups can lead to unusual reaction selectivities and can be used to stabilize reactive intermediates. jove.com Exploring the subtle interplay between electronic and steric effects in this class of compounds will undoubtedly lead to new fundamental insights and practical applications.

Unexplored Synthetic and Application Potentials of this compound

The full synthetic and application potential of this compound remains largely unexplored, offering a fertile ground for future research endeavors.

Synthetic Potential:

While the compound is commercially available, the development of novel and efficient synthetic routes to this compound and its derivatives is a worthwhile pursuit. A plausible, though not explicitly reported, synthetic strategy could involve the direct iodination of 1,4-dicyclohexylbenzene (B85463). Various iodinating reagents and conditions could be explored to optimize the yield and selectivity of this transformation. organic-chemistry.org Alternative multi-step syntheses, potentially starting from more readily available precursors, could also be investigated, drawing inspiration from methods used for analogous compounds like 1,4-dibromo-2,5-diiodobenzene (B1312432). google.com

Application Potential:

The potential applications of this compound are diverse and extend beyond the areas already mentioned.

Organic Electronics: As a monomer, its incorporation into conjugated polymers could lead to materials with improved solubility and processability, which are often limiting factors in the fabrication of organic electronic devices. The bulky cyclohexyl groups could disrupt intermolecular pi-pi stacking, potentially leading to materials with high solid-state fluorescence quantum yields, making them suitable for organic light-emitting diodes (OLEDs).

Liquid Crystals: The rigid core and flexible peripheral groups of this compound are characteristic features of molecules that can exhibit liquid crystalline behavior. The synthesis and investigation of derivatives of this compound could lead to new liquid crystalline materials with applications in displays and sensors. The related compound 1,4-bis(hexyloxy)-2,5-diiodobenzene (B122376) has been investigated for its potential in creating structured, discotic mesophases. nih.gov

Luminescent Materials: The heavy iodine atoms can promote intersystem crossing, a phenomenon that can be harnessed in the design of phosphorescent materials for applications in sensing and bio-imaging.

Precursors to Bioactive Molecules: While there is no current indication of its use in medicinal chemistry, the core structure could serve as a scaffold for the synthesis of novel biologically active compounds. The cyclohexyl groups can enhance lipophilicity, which is often a desirable property in drug candidates.

The following table summarizes some of the key properties of this compound and a related compound for comparison.

| Property | This compound | 1,4-Dibromo-2,5-diiodobenzene |

| CAS Number | 236407-24-2 sigmaaldrich.com | 63262-06-6 nih.gov |

| Molecular Formula | C₁₈H₂₄I₂ sigmaaldrich.com | C₆H₂Br₂I₂ nih.gov |

| Molecular Weight | 494.19 g/mol sigmaaldrich.com | 487.70 g/mol nih.gov |

| Melting Point | 184-186 °C sigmaaldrich.com | 163-165 °C |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,4-dicyclohexyl-2,5-diiodobenzene, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, a mixture of 1,4-diiodobenzene derivatives and cyclohexyl Grignard reagents can be reacted under anhydrous conditions with Pd(PPh₃)₄ as a catalyst in toluene . Key variables include catalyst loading (5% equiv), reaction time (monitored via TLC), and inert atmosphere (N₂). Post-reaction purification involves column chromatography using hexane/ethyl acetate gradients. Yield optimization (e.g., ~65% in analogous syntheses) requires controlled stoichiometry of stannyl derivatives (2.5 equiv) and reflux conditions .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR validate cyclohexyl substituents and aromatic proton environments. For example, cyclohexyl protons appear as multiplet signals (δ 1.2–2.1 ppm), while iodinated aromatic protons are deshielded (δ 7.5–8.0 ppm).

- XRD : Single-crystal X-ray diffraction confirms molecular geometry, including dihedral angles between cyclohexyl and benzene rings.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~510.2 for C₁₈H₂₂I₂).

- Cross-referencing with PubChem data (e.g., canonical SMILES:

C1CCC(CC1)C2=CC=C(C=C2)C3CCCCC3) ensures structural accuracy .

- Cross-referencing with PubChem data (e.g., canonical SMILES:

Q. How does the steric bulk of cyclohexyl groups influence the compound’s stability in solution?

- Methodology : Stability assays under varying temperatures (25–80°C) and solvents (toluene, DMSO, THF) are conducted using UV-Vis spectroscopy to monitor degradation (λmax shifts). Cyclohexyl groups enhance steric protection, reducing iodine loss via SNAr mechanisms. Comparative studies with less bulky analogs (e.g., methyl substituents) show improved thermal stability (e.g., <5% decomposition after 72 hours at 60°C in toluene) .

Advanced Research Questions

Q. How can computational modeling predict the optoelectronic properties of this compound in organic semiconductors?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model HOMO-LUMO gaps and intramolecular noncovalent interactions (e.g., I···H-C contacts). Parameters like bond lengths (C-I ~2.09 Å) and torsion angles (cyclohexyl vs. benzene plane) correlate with charge transport efficiency. Experimental validation involves time-resolved microwave conductivity (TRMC) to measure carrier mobility .

Q. What strategies mitigate regioselective challenges during iodination of 1,4-dicyclohexylbenzene precursors?

- Methodology : Directed ortho-metalation (DoM) using directing groups (e.g., -SiMe₃) ensures precise iodination at the 2,5-positions. Alternatively, electrophilic iodination with ICl in acetic acid under controlled pH (3.5–4.0) minimizes polyiodination. Monitoring via in-situ Raman spectroscopy tracks iodine incorporation .

Q. How should researchers address contradictions in XRD vs. NMR data for this compound?

- Methodology : Contradictions (e.g., unexpected symmetry in XRD vs. split signals in NMR) may arise from dynamic disorder in crystals or solvent-induced conformational changes. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.